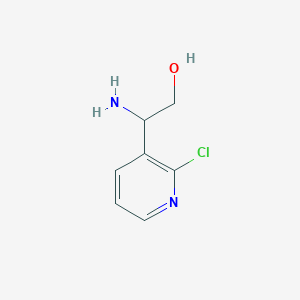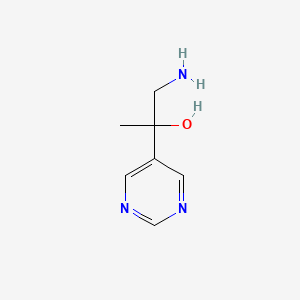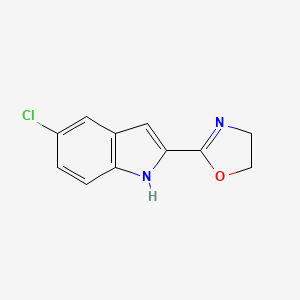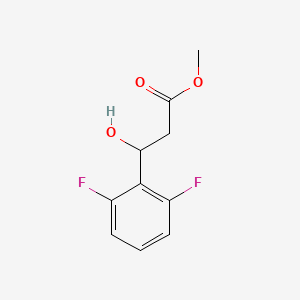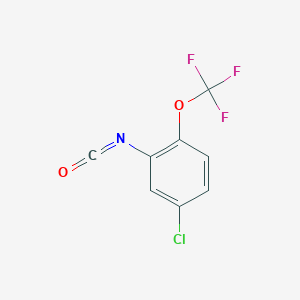
4-Chloro-2-isocyanato-1-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-isocyanato-1-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C8H3ClF3NO2. It is known for its unique structure, which includes a chloro group, an isocyanate group, and a trifluoromethoxy group attached to a benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-isocyanato-1-(trifluoromethoxy)benzene typically involves the reaction of 4-chloro-2-nitro-1-(trifluoromethoxy)benzene with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The process involves the following steps:
Nitration: The starting material, 4-chloro-1-(trifluoromethoxy)benzene, is nitrated to form 4-chloro-2-nitro-1-(trifluoromethoxy)benzene.
Reduction: The nitro group is then reduced to an amine group, resulting in 4-chloro-2-amino-1-(trifluoromethoxy)benzene.
Isocyanation: Finally, the amine group is reacted with phosgene to form the isocyanate group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Safety measures are strictly followed due to the hazardous nature of phosgene.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-isocyanato-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Other Derivatives: Depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-2-isocyanato-1-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development and as a reagent in pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-isocyanato-1-(trifluoromethoxy)benzene involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-isocyanato-1-(trifluoromethoxy)benzene: Similar structure but with different positional isomerism.
1-Chloro-2-isocyanato-4-(trifluoromethyl)benzene: Similar functional groups but different substitution pattern on the benzene ring.
Uniqueness
4-Chloro-2-isocyanato-1-(trifluoromethoxy)benzene is unique due to the presence of both the isocyanate and trifluoromethoxy groups, which impart distinct reactivity and properties. This makes it a valuable compound in various chemical syntheses and research applications .
Properties
Molecular Formula |
C8H3ClF3NO2 |
|---|---|
Molecular Weight |
237.56 g/mol |
IUPAC Name |
4-chloro-2-isocyanato-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3ClF3NO2/c9-5-1-2-7(15-8(10,11)12)6(3-5)13-4-14/h1-3H |
InChI Key |
CRFWZCXOLOSXFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=C=O)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


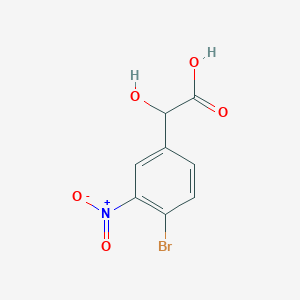
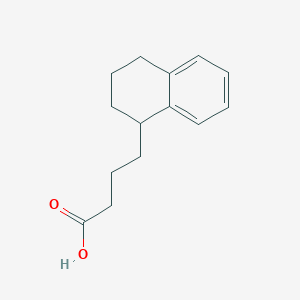
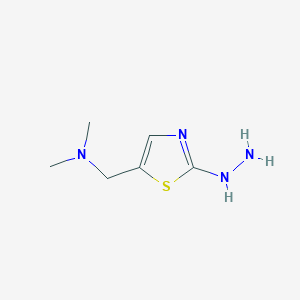
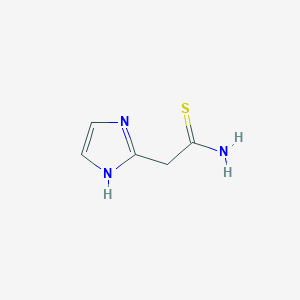
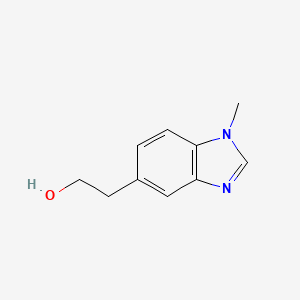
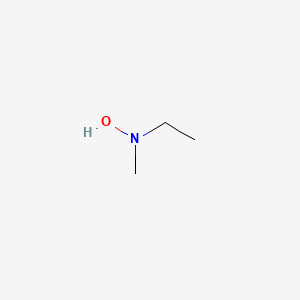
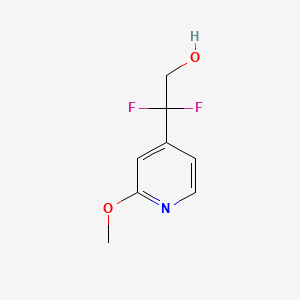
![1-[2-(bromomethyl)phenyl]-1H-pyrazole](/img/structure/B13612178.png)
![2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}cyclopropane-1-carboxylic acid](/img/structure/B13612183.png)

